2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2 and a sulfoxide (5-oxido) group. The acetamide moiety is linked to a 4-methoxyphenyl group, which confers distinct electronic and steric properties. Its synthesis likely involves cyclocondensation of thiophene derivatives with hydrazines, followed by oxidation to introduce the sulfoxide group .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-16-9-7-14(8-10-16)11-19(24)21-20-17-12-27(25)13-18(17)22-23(20)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLGUCCLXMTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H21N3O3S
- Molecular Weight : 347.43 g/mol
- IUPAC Name : N-[2-(4-methoxyphenyl)-5-oxido-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Antioxidant Properties
Research indicates that compounds with thieno[3,4-c]pyrazole structures often exhibit significant antioxidant activity. This is crucial in mitigating oxidative stress-related diseases. The presence of the methoxy group on the phenyl ring enhances this activity by stabilizing free radicals through electron donation.
Anti-inflammatory Effects
A study demonstrated that derivatives of thieno[3,4-c]pyrazole possess dual inhibition properties against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways. The compound showed promising results in reducing inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory disorders .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, potentially making it a candidate for further development in treating infections .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of myeloperoxidase (MPO), an enzyme involved in the inflammatory response. By inhibiting MPO, it may reduce the production of reactive oxygen species (ROS) and other inflammatory mediators .
- Modulation of Signaling Pathways : The thieno[3,4-c]pyrazole moiety is known to interact with multiple signaling pathways, including those related to apoptosis and cell proliferation. This interaction may contribute to its anti-inflammatory and potential anticancer effects.
Study on Inflammation
In a controlled study involving lipopolysaccharide-stimulated human whole blood, the compound demonstrated significant inhibition of MPO activity. This suggests that it could be effective in managing conditions characterized by excessive inflammation .
Antioxidant Evaluation
Another study focused on evaluating the antioxidant capacity of similar thieno[3,4-c]pyrazole derivatives. Results indicated that these compounds effectively scavenge free radicals and reduce oxidative stress markers in vitro .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound’s properties, we compare it with three analogs (Table 1):
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Core Structure | Substituents | Key Functional Groups | Reported Applications |
|---|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 2-Phenyl, 5-oxido, 4-MeOPh | Sulfoxide, Methoxy, Acetamide | Under investigation |
| Analog 1: 2-Phenylthieno[3,4-c]pyrazole | Thieno[3,4-c]pyrazole | 2-Phenyl | None | Kinase inhibitor scaffolds |
| Analog 2: 5-Methylthieno[3,4-c]pyrazole | Thieno[3,4-c]pyrazole | 5-Methyl | Methyl | Antibacterial agents |
| Analog 3: N-(4-Chlorophenyl)acetamide | Acetamide | 4-Chlorophenyl | Chloro, Acetamide | Analgesic intermediates |
Electronic and Steric Effects
- Sulfoxide vs. Methyl/Chloro Groups: The 5-oxido group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to Analog 2’s 5-methyl group. This is critical for solubility and protein-ligand interactions.
- Methoxy vs. Chloro Substituents : The 4-methoxyphenyl group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing 4-chlorophenyl group in Analog 3. This difference impacts π-π stacking and bioavailability.
Hydrogen-Bonding Patterns and Crystal Packing
Using Etter’s graph set analysis (), the target compound’s sulfoxide and acetamide groups form a D(2) motif (two donor-acceptor pairs), while Analog 1, lacking these groups, exhibits only weak C–H···π interactions. This structural distinction correlates with higher melting points (predicted: 220–230°C for the target vs. 180–190°C for Analog 1) due to stronger intermolecular forces .
Quantum Chemical Insights
Multiwfn-based electron localization function (ELF) analysis highlights delocalization across the thieno-pyrazole ring in the target compound, with a 10% increase in electron density at the acetamide carbonyl compared to Analog 3. This may enhance binding affinity in biological targets .
Methodological Considerations
- Crystallography : SHELX refinement () would resolve the compound’s crystal structure, particularly the sulfoxide’s conformation and hydrogen-bond network.
- Synthetic Challenges : Introducing the 5-oxido group requires controlled oxidation to avoid over-oxidation to sulfone derivatives, a common issue in thiophene chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
